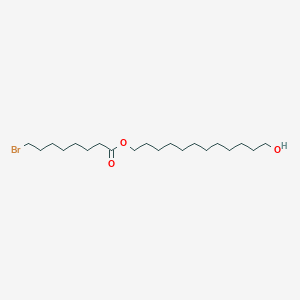
4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core with three ethene-2,1-diyl linkages, each connected to an N,N-dimethylaniline group. Its structure allows for interesting electrochemical and photophysical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
The synthesis of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) typically involves a multi-step organic synthesis process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as benzene-1,3,5-tricarbaldehyde and N,N-dimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent like dichloromethane.
Step-by-Step Synthesis: The benzene-1,3,5-tricarbaldehyde undergoes a condensation reaction with N,N-dimethylaniline in the presence of a base to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) involves its interaction with molecular targets through its ethene-2,1-diyl linkages and N,N-dimethylaniline groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.
Comparaison Avec Des Composés Similaires
4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can be compared with similar compounds such as:
4,4’,4’'-((1E,1’E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline): This compound has a similar core structure but includes a thiadiazole ring, which imparts different electrochemical properties.
4,4’,4’‘-((1E,1’E,1’'E)-((ethoxymethanetriyl)tris(benzene-4,1-diyl))tris(ethene-2,1-diyl))tris(N,N-dimethylaniline): This compound has an ethoxymethanetriyl group instead of a benzene core, leading to variations in its chemical behavior.
These comparisons highlight the uniqueness of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) in terms of its structural and functional properties.
Propriétés
Formule moléculaire |
C36H39N3 |
|---|---|
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
4-[(E)-2-[3,5-bis[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C36H39N3/c1-37(2)34-19-13-28(14-20-34)7-10-31-25-32(11-8-29-15-21-35(22-16-29)38(3)4)27-33(26-31)12-9-30-17-23-36(24-18-30)39(5)6/h7-27H,1-6H3/b10-7+,11-8+,12-9+ |
Clé InChI |
VSAWFEVXRZAILT-SRDSWEMOSA-N |
SMILES isomérique |
CN(C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)N(C)C)/C=C/C4=CC=C(C=C4)N(C)C)C |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)N(C)C)C=CC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


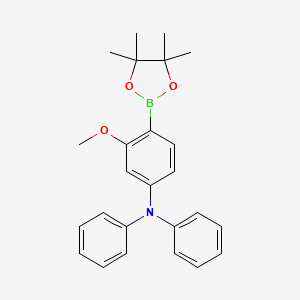
![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)

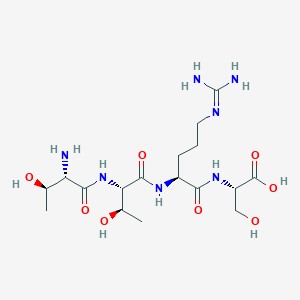

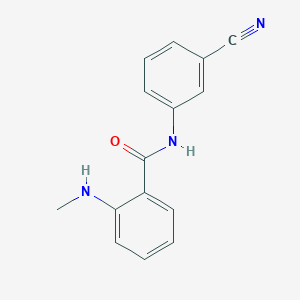
![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
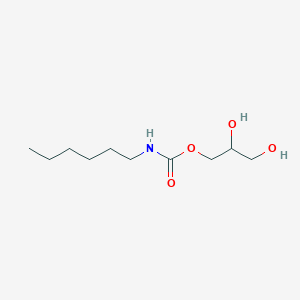
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)
